2-Methylpentanoic anhydride

Description

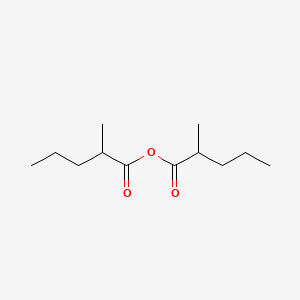

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentanoyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-5-7-9(3)11(13)15-12(14)10(4)8-6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCWNILADFMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340776 | |

| Record name | 2-methylpentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63169-61-9 | |

| Record name | 2-methylpentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies of 2 Methylpentanoic Anhydride

Established Synthetic Routes

Traditional methods for synthesizing 2-methylpentanoic anhydride (B1165640) primarily involve condensation and dehydration reactions of its corresponding carboxylic acid.

Condensation Reactions of 2-Methylpentanoic Acid

A well-known method for preparing 2-methylpentanoic anhydride is through the condensation reaction of 2-methylpentanoic acid. googleapis.comgoogle.com This process can be facilitated by heating, and the use of a condensing agent is preferable to enhance reaction efficiency. google.com Common condensing agents include carboxylic acid anhydrides with 1 to 5 carbon atoms, such as acetic anhydride. google.com The reaction can be performed with or without a solvent; however, conducting the reaction without a solvent is often preferred to avoid a later removal step. googleapis.com

In a typical procedure using acetic anhydride, 2-methylpentanoic acid is reacted with acetic anhydride to form a mixed anhydride, acetic this compound, along with acetic acid. googleapis.com This initial reaction is often carried out at elevated temperatures, for instance, between 140 to 180°C. googleapis.com To drive the reaction forward, the by-product acetic acid is continuously removed by distillation. googleapis.com Following the formation of the mixed anhydride, a disproportionation reaction is induced, typically by reducing the pressure and maintaining a high temperature (e.g., 140 to 180°C), to yield this compound and acetic anhydride. googleapis.com

The starting material, 2-methylpentanoic acid, can be a racemic mixture or either of its enantiomers, (R)-2-methylpentanoic acid or (S)-2-methylpentanoic acid. googleapis.comgoogle.com

Dehydration Approaches to Anhydrides

The formation of an acid anhydride from its corresponding carboxylic acid is fundamentally a dehydration process. reb.rw While direct thermal dehydration is possible, it often requires high temperatures. More commonly, dehydrating agents are employed to facilitate the removal of a water molecule from two molecules of the carboxylic acid. reb.rw

Advanced Synthetic Strategies

More sophisticated methods for the synthesis of this compound have been developed to improve efficiency and yield.

Formation of Mixed Anhydrides

The synthesis of this compound can proceed through the formation of a mixed anhydride intermediate. googleapis.com For example, reacting 2-methylpentanoic acid with acetic anhydride initially produces acetic this compound. googleapis.com This mixed anhydride can then undergo a disproportionation reaction to form the desired symmetric this compound. googleapis.com

Another advanced strategy involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with 2-methylpentanoic acid. oup.comoup.com This mixed anhydride is particularly useful in subsequent reactions, such as the synthesis of esters and thiol esters, due to the selective reactivity of the carbonyl group derived from the 2-methylpentanoic acid. oup.comoup.com The formation of this mixed anhydride is typically carried out in the presence of a base like triethylamine (B128534). oup.com

Catalytic Approaches in Anhydride Synthesis

Catalysts can play a significant role in improving the efficiency of anhydride synthesis. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be a remarkably effective catalyst in acyl transfer reactions involving mixed anhydrides. oup.comoup.com When used in conjunction with the mixed anhydride of 2-methylpentanoic acid and 2,4,6-trichlorobenzoic acid, DMAP significantly accelerates the rate of esterification and thiol esterification reactions. oup.comoup.com In the synthesis of S-t-butyl 2-methylpentanethioate, the use of DMAP as a catalyst resulted in the quantitative formation of the product in a short time, whereas replacing DMAP with pyridine (B92270) or triethylamine led to a much slower reaction. oup.com

Homogeneous catalysts, such as cerium (III), have been employed for the synthesis of symmetrical carboxylic acid anhydrides from acid chlorides. researchgate.net Additionally, rhodium salt catalysts, in combination with organophosphine ligands, have shown excellent activity in carbonylation reactions to produce carboxylic acids and their derivatives. google.com While not directly applied to this compound in the provided context, these catalytic systems represent modern approaches to anhydride and carboxylic acid synthesis.

Optimization of Reaction Conditions and Yields in Laboratory Scale

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound in a laboratory setting.

In the condensation of 2-methylpentanoic acid with acetic anhydride, several factors can be adjusted. googleapis.com The reaction temperature is typically maintained between 140 and 180°C. googleapis.com The reaction time can vary from 0.5 to 10 hours for the initial formation of the mixed anhydride. googleapis.com The removal of the acetic acid by-product is a key step, and the reaction is continued until the acetic acid content in the distillate is significantly reduced, preferably to 10.0% or less. googleapis.com The subsequent disproportionation reaction to form the final product is carried out under reduced pressure, for example, between 55 to 75 mmHg, while maintaining the high temperature. googleapis.com Following these optimized procedures, a yield of 95.2% for this compound has been reported. google.com

The table below summarizes the optimized reaction conditions for the synthesis of this compound from 2-methylpentanoic acid and acetic anhydride.

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Value |

|---|---|

| Reactants | 2-Methylpentanoic acid, Acetic anhydride |

| Temperature (Mixed Anhydride Formation) | 140 - 180°C googleapis.com |

| Reaction Time (Mixed Anhydride Formation) | 0.5 - 10 hours googleapis.com |

| Pressure (Disproportionation) | 55 - 75 mmHg googleapis.com |

| Temperature (Disproportionation) | 140 - 180°C googleapis.com |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Acyl Substitution Reactionsmasterorganicchemistry.commasterjeeclasses.com

Nucleophilic acyl substitution is a characteristic reaction of 2-methylpentanoic anhydride (B1165640). cymitquimica.com The mechanism involves an initial nucleophilic addition to one of the carbonyl carbons to form a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of a 2-methylpentanoate (B1260403) anion, a relatively stable leaving group, and the reformation of the carbonyl double bond. libretexts.org

2-Methylpentanoic anhydride readily reacts with alcohols in a process known as alcoholysis to produce an ester and one equivalent of 2-methylpentanoic acid. libretexts.org This reaction is a common method for synthesizing 2-methylpentanoate esters. cymitquimica.com The reaction proceeds efficiently, particularly when the alcohol is primary or secondary. For instance, the reaction with 1-propanol (B7761284) yields propyl-2-methylpentanoate. brainly.com The reaction with 2-methyl-2-propanol (a tertiary alcohol) has also been studied, demonstrating the versatility of the anhydride in ester formation. oup.com

| Alcohol Reactant | Ester Product | Byproduct |

|---|---|---|

| Methanol | Methyl 2-methylpentanoate | 2-Methylpentanoic acid |

| 1-Propanol | Propyl 2-methylpentanoate | 2-Methylpentanoic acid |

| 2-Methyl-2-propanol | tert-Butyl 2-methylpentanoate | 2-Methylpentanoic acid |

The reaction of this compound with ammonia, primary amines, or secondary amines yields N-substituted or unsubstituted amides. masterjeeclasses.comlibretexts.org This transformation, known as aminolysis, generally requires two equivalents of the amine. libretexts.orgchemguide.co.uk The first equivalent acts as the nucleophile, attacking the carbonyl group, while the second equivalent acts as a base to neutralize the 2-methylpentanoic acid byproduct, forming an ammonium (B1175870) carboxylate salt. masterjeeclasses.comchemguide.co.uk This prevents the protonation of the amine reactant, which would render it non-nucleophilic. libretexts.org

| Amine Reactant | Amide Product | Byproduct Salt |

|---|---|---|

| Ammonia | 2-Methylpentanamide | Ammonium 2-methylpentanoate |

| Methylamine | N-Methyl-2-methylpentanamide | Methylammonium 2-methylpentanoate |

| Diethylamine | N,N-Diethyl-2-methylpentanamide | Diethylammonium 2-methylpentanoate |

Acid anhydrides undergo hydrolysis when treated with water. masterjeeclasses.com this compound reacts with water to yield two molecules of 2-methylpentanoic acid. masterjeeclasses.com This reaction is typically rapid and is often considered an undesirable side reaction in synthetic procedures that utilize the anhydride as an acylating agent. libretexts.org Consequently, reactions involving this compound are often conducted under anhydrous (dry) conditions to maintain the integrity and reactivity of the anhydride. libretexts.org

Reaction Mechanisms and Kinetic Studies

The reactivity of this compound in acyl transfer reactions is a subject of mechanistic investigation, with studies focusing on the role of catalysts and the nature of reaction intermediates.

The general mechanism for nucleophilic acyl substitution involving anhydrides is well-established and proceeds through a tetrahedral addition-elimination pathway. masterorganicchemistry.comlibretexts.org The nucleophile attacks an electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. The subsequent reformation of the carbonyl bond results in the expulsion of the carboxylate as a leaving group. libretexts.org

Detailed mechanistic studies provide deeper insight into the behavior of such anhydrides. For example, a thorough investigation into the reaction of 3-methylpentanoic acid (a structural isomer of 2-methylpentanoic acid) utilized online NMR spectroscopy. nih.gov This study provided conclusive spectroscopic evidence for the formation of 3-methylpentanoic anhydride as a productive, yet transient, intermediate species during a subsequent chemical transformation. nih.gov Such studies underscore the role of the anhydride as a highly reactive acylating agent in complex reaction sequences.

Derivatization Reactions for Research Purposes

In chemical research, derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the properties of the compound for analytical detection or to protect a functional group during a synthetic sequence. This compound is a valuable reagent for such purposes, primarily through the acylation of alcohols and amines. cymitquimica.com

The core utility of these derivatization reactions often lies in modifying a molecule's properties for analysis. Many small aliphatic amines and alcohols, for example, lack a chromophore or fluorophore, making them difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. sigmaaldrich.com By reacting these compounds with this compound, a 2-methylpentanoyl group is introduced. While this specific group is not a strong chromophore itself, the resulting ester or amide derivative often exhibits improved chromatographic behavior and can be more amenable to detection by mass spectrometry (MS).

Another critical research application of derivatization is the installation of protecting groups. organic-chemistry.org In a multi-step synthesis, it is often necessary to temporarily block a reactive functional group, such as an amine or an alcohol, to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org The 2-methylpentanoyl group can serve as such a protecting group. It is introduced by reacting the substrate with this compound and can be removed later in the synthetic route under specific conditions, typically hydrolysis.

The table below summarizes the primary derivatization reactions of this compound for research applications.

Interactive Data Table: Derivatization Reactions

| Reactant Functional Group | Nucleophile | Reagent | Derivative Product | Purpose |

|---|---|---|---|---|

| Alcohol | R-OH | This compound | 2-Methylpentanoic acid ester | Protecting Group, Modified properties for analysis |

Specific Reactivity in Complex Synthetic Sequences

Beyond simple derivatization, this compound serves as a key reactant in complex synthetic sequences designed to build more elaborate molecular architectures. In these roles, the anhydride acts as a carrier of the 2-methylpentanoyl moiety, which is incorporated into the final product's carbon skeleton.

A notable example is its use in the preparation of 4-methyl-5-nonanone. google.com This synthesis is a step in a sequence that can further lead to the corresponding alcohol, 4-methyl-5-nonanol. google.com The process involves a nucleophilic substitution reaction where this compound is treated with an n-butyl nucleophilic reagent, such as butylmagnesium chloride (a Grignard reagent) or butyllithium. google.com

In this reaction, the butyl anion from the organometallic reagent attacks one of the electrophilic carbonyl carbons of the anhydride. This addition is followed by the elimination of a magnesium salt of 2-methylpentanoic acid, resulting in the formation of the target ketone, 4-methyl-5-nonanone. google.com This transformation is a powerful C-C bond-forming reaction that efficiently couples the butyl group from the nucleophile with the 2-methylpentanoyl group from the anhydride. The by-product, 2-methylpentanoic acid, can be recovered and potentially recycled. google.com

The specifics of this key synthetic step are detailed in the table below.

Interactive Data Table: Application in Synthesis

| Substrate | Reagent(s) | Product | By-product | Reaction Type |

|---|

This reaction highlights the specific utility of this compound in constructing chiral ketones, which are valuable intermediates in various fields, including the synthesis of natural products and pheromones.

Applications in Chemical Research and Organic Synthesis

Utilization as a Synthetic Intermediate and Building Block

2-Methylpentanoic anhydride (B1165640) serves as a versatile synthetic intermediate for the introduction of the 2-methylpentanoyl group into various molecular scaffolds. cymitquimica.com This branched six-carbon acyl group imparts specific steric and electronic properties to target molecules, influencing their physical characteristics and chemical reactivity. The parent compound, 2-methylpentanoic acid, is recognized as a workhorse in organic synthesis, forming the basis for derivatives used in pharmaceuticals and specialty chemicals. tianmingpharm.com

As a reactive acylating agent, 2-methylpentanoic anhydride is employed in the stepwise construction of complex organic structures. It readily participates in condensation reactions with nucleophiles such as alcohols and amines to form the corresponding esters and amides, respectively. cymitquimica.com This reactivity is fundamental to building larger molecules where the 2-methylpentanoyl moiety is a required structural component. For instance, in the total synthesis of natural products and their analogues, anhydrides are often used for coupling different fragments of a molecule. An example from related synthesis endeavors includes the condensation of a carboxylic acid with an alcohol to form a key ester linkage in the path to the macrocyclic lactone, respirantin. nih.gov

In stereoselective synthesis, chiral building blocks are essential for controlling the three-dimensional arrangement of atoms in a target molecule. Research has demonstrated the use of chiral precursors related to 2-methylpentanoic acid in the synthesis of enantiomerically pure compounds. For example, a practical synthesis of (2S, 3R)-3-Amino-2-methylpentanoic acid has been developed from L-Aspartic acid, a process that involves an anhydride formation step to construct a key lactone intermediate. researchgate.net

The use of chiral triflate esters, which are excellent leaving groups in nucleophilic substitution reactions, highlights another strategy for creating chiral centers. rsc.org In one study, chiral triflate esters derived from α-hydroxy acids were reacted with aminopyrrolidines and aminopiperidines in an SN2 reaction to produce chiral amino acid derivatives with high purity. rsc.org This principle of using a chiral starting material to induce a specific stereochemical outcome is central to modern asymmetric synthesis, where chiral anhydrides or their precursors can serve as the source of chirality. Patents have described processes for the chiral preparation of diastereomeric compounds where the stereochemistry is carefully controlled. google.com

Role in Esterification and Lactonization Research

The formation of ester bonds is a cornerstone of organic synthesis, and this compound has been featured in research focused on developing new and efficient esterification and macrolactonization methods.

Research has explored the use of mixed anhydrides formed from 2-methylpentanoic acid and various substituted benzoyl chlorides for the rapid and mild synthesis of esters. oup.com In a key study, the mixed anhydride generated from 2-methylpentanoic acid and 2,4,6-trichlorobenzoyl chloride, in the presence of the catalyst 4-dimethylaminopyridine (B28879) (DMAP), proved highly effective for esterification. oup.com The reaction proceeds quickly under mild conditions, making it suitable for sensitive substrates.

Enzymatic methods have also been investigated for the synthesis of novel esters. One study focused on the enzymatic esterification of 2-methylpentanoic acid with 1,10-decanediol (B1670011) using the immobilized lipase (B570770) Lipozyme® 435 to produce decane-1,10-diyl bis(2-methylpentanoate). researchgate.netresearchgate.net

Table 1: Esterification of Alcohols with Mixed Anhydride of 2-Methylpentanoic Acid and 2,4,6-Trichlorobenzoyl Chloride This table presents data on the yield of various esters synthesized using the mixed anhydride method as described in academic research.

| Alcohol Substrate | Product Ester | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Octanol | Octyl 2-methylpentanoate (B1260403) | 5 min | 98 | oup.com |

| Benzyl alcohol | Benzyl 2-methylpentanoate | 10 min | 99 | oup.com |

| 2-Methyl-2-propanol | t-Butyl 2-methylpentanoate | 1 h | 95 | oup.com |

The synthesis of macrocycles, particularly macrocyclic lactones, is a significant challenge in organic chemistry due to unfavorable entropy. oup.com Effective macrolactonization reactions must be rapid and high-yielding to overcome the competing polymerization reactions. The mixed anhydride methodology utilizing 2-methylpentanoic acid derivatives has been successfully applied to this challenge. oup.com

In this method, a hydroxy acid is first converted to its mixed anhydride with a reagent like 2,4,6-trichlorobenzoyl chloride. Then, under high-dilution conditions and in the presence of a catalyst such as DMAP, the molecule is induced to cyclize, forming a large-ring lactone. oup.com This approach has been used to prepare nine- to thirteen-membered ring lactones in good yields. oup.com A significant application was the synthesis of DL-2,4,6-tridemethyl-3-deoxymethynolide, where the method proved effective for a complex substrate sensitive to acid. oup.com This work contributes to the broader field of macrolactonization, which includes established methods like the Yamaguchi and Shiina lactonizations that also rely on the in-situ formation of mixed anhydrides. snnu.edu.cn

Table 2: Synthesis of Macrocyclic Lactones from ω-Hydroxy Acids Using Mixed Anhydride Method This table details the synthesis of various macrocyclic lactones using the mixed anhydride of the corresponding hydroxy acid with 2,4,6-trichlorobenzoyl chloride.

| ω-Hydroxy Acid | Ring Size | Lactone Product | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Hydroxyoctanoic acid | 9 | Nonanolide | 89 | oup.com |

| 9-Hydroxynonanoic acid | 10 | Decanolide | 93 | oup.com |

| 10-Hydroxydecanoic acid | 11 | Undecanolide | 85 | oup.com |

Application in Protecting Group Chemistry Research

In the multi-step synthesis of complex molecules, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. Anhydrides are common reagents for installing acyl protecting groups on amines, alcohols, and other nucleophilic functional groups.

While this compound itself is not a standard named protecting group, its application falls under the general class of acylation reactions used in protection strategies. For instance, the tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. google.com The synthesis and manipulation of molecules containing such groups often involve multiple steps where other functionalities may be transformed. In the synthesis of complex pharmaceutical intermediates, such as precursors to NEP-inhibitors, nitrogen-protecting groups are essential. google.com The chemistry of adding and removing these groups is a well-developed field where a variety of reagents, including anhydrides, are employed to achieve the desired transformations selectively. google.comgoogle.com The choice of a specific acyl group, such as a 2-methylpentanoyl group, could be used to confer specific properties like tailored solubility or crystallinity to a protected intermediate, aiding in its purification.

Development of Research Reagents and Analytical Derivatization Agents

This compound's utility in chemical research stems from its nature as a reactive carboxylic anhydride. Anhydrides are known reagents for acylation reactions, and this compound serves as a precursor and intermediate in the synthesis of various chemical derivatives. cymitquimica.com Its primary role is to introduce the 2-methylpentanoyl group into other molecules.

The reactivity of this compound is centered on the anhydride functional group, which makes it an effective acylating agent. It readily participates in condensation reactions with alcohols and amines to form the corresponding esters and amides, respectively. cymitquimica.com This reactivity makes it a useful building block in organic synthesis. cymitquimica.com While specific studies detailing its use as a dedicated analytical derivatization agent for techniques like chromatography are not prevalent in the reviewed literature, its fundamental chemical properties are analogous to other anhydrides used for such purposes. Derivatization is a common strategy in analytical chemistry to modify analytes to improve their chromatographic behavior or enhance their detectability. For instance, the related compound 4-methylpentanoic anhydride is known to be used for the synthesis of esters and sulfonamides. biosynth.com

A notable application of this compound as a research reagent is found in patent literature describing the synthesis of 4-methyl-5-nonanone. google.comgoogleapis.com In this multi-step process, the anhydride is a key starting material.

The process involves a nucleophilic substitution reaction between this compound and an n-butyl nucleophilic reagent (like an organolithium or Grignard reagent), followed by hydrolysis to yield the target ketone, 4-methyl-5-nonanone. google.comgoogleapis.com A significant by-product of this reaction is 2-methylpentanoic acid, which can be recovered and subsequently reacted to regenerate the this compound starting material, creating an efficient reaction cycle. google.comgoogleapis.com

Table 1: Role of this compound in Synthesis

| Role | Reactant | Product | Reaction Type |

|---|---|---|---|

| Starting Material / Acylating Agent | n-butyl nucleophilic reagent | 4-methyl-5-nonanone | Nucleophilic substitution |

| Reactant for Regeneration | 2-methylpentanoic acid | This compound | Condensation |

Data derived from patents describing the synthesis of 4-methyl-5-nonanone. google.comgoogleapis.com

This synthetic application underscores the compound's role as a reactive intermediate, a core function of many research reagents used in synthetic and medicinal chemistry.

Investigation in Volatilomics and Metabolomics Research

The study of the complete set of small-molecule metabolites in a biological system is known as metabolomics. A sub-field of this is volatilomics, which focuses specifically on the volatile organic compounds (VOCs) produced by an organism. This compound has been identified as a significant compound in volatilomics research, particularly in the study of fruit aromas.

Volatilomics of Theobroma grandiflorum

Recent research on the volatile profile of copoazu (Theobroma grandiflorum), an Amazonian fruit prized for its unique flavor, has identified this compound as one of its naturally occurring VOCs. mdpi.comnih.gov These studies employ headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to analyze the complex mixture of volatile compounds emitted by the fruit at various stages of ripeness. mdpi.comresearchgate.net

In one comprehensive study, 96 different VOCs were identified in copoazu, with this compound being among them. nih.gov The research highlighted that the method of sample preparation significantly impacts the detection of these volatiles. Maceration of the fruit sample with liquid nitrogen prior to analysis was found to yield the highest relative peak area for key VOCs, including this compound, compared to other methods. mdpi.comresearchgate.net This finding is crucial for developing standardized methods for fruit volatilomic analysis. mdpi.com

Table 2: Selected Volatile Organic Compounds Identified in Theobroma grandiflorum

| Compound Name | Chemical Class |

|---|---|

| This compound | Anhydride |

| Linalool | Terpene Alcohol |

| Ethyl hexanoate | Ester |

| α-terpineol | Terpene Alcohol |

| 2-methylbutyl butanoate | Ester |

This table presents a selection of compounds identified alongside this compound in the volatilome of T. grandiflorum. mdpi.comnih.gov

Connection to Metabolomics

Volatilomics is intrinsically linked to the broader field of metabolomics, as the emitted volatiles are the end products of various metabolic pathways within the organism. nih.gov The identification of this compound in the copoazu volatilome suggests its formation through the plant's secondary metabolism. Its precursor, 2-methylpentanoic acid, is a methyl-branched fatty acid. nih.gov Such branched-chain fatty acids and their derivatives are recognized as important classes of metabolites. While this compound itself is studied in the context of the volatilome, its metabolic origins connect it to the central pathways investigated in metabolomics. nih.govhmdb.ca The study of how these volatile metabolites are synthesized and interconverted provides valuable insights into the systems biology of the organism. nih.gov

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of 2-Methylpentanoic anhydride (B1165640).

¹H NMR Spectroscopy: In the proton NMR spectrum of 2-Methylpentanoic anhydride, distinct signals corresponding to the different proton environments are expected. The protons on the methyl group adjacent to the chiral center, the methylene (B1212753) protons of the propyl chain, the methine proton at the chiral center, and the terminal methyl group of the propyl chain would each produce characteristic resonances. The chemical shift, integration, and multiplicity of these signals would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbons of the anhydride group (typically in the range of 165-190 ppm), the chiral methine carbon, the various methylene carbons of the propyl chain, and the methyl carbons. docbrown.info The number of distinct signals would confirm the symmetry of the molecule. Predicted ¹³C NMR data for the related 2-methylpentanoic acid can provide an estimation of the expected chemical shifts in the anhydride. hmdb.ca

Online NMR: The application of online or flow NMR spectroscopy is a valuable technique for monitoring reactions involving anhydrides in real-time. For instance, the hydrolysis of acetic anhydride has been successfully monitored using benchtop NMR spectrometers to determine reaction kinetics. researchgate.net This methodology could be adapted to study the reactions of this compound, providing insights into reaction mechanisms and rates without the need for sample quenching and offline analysis.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for identifying the functional groups and determining the molecular weight and fragmentation pattern of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of two strong carbonyl (C=O) stretching bands, which is a hallmark of the anhydride functional group. nih.gov These two bands arise from the symmetric and asymmetric stretching vibrations of the coupled carbonyl groups. Additionally, C-O stretching vibrations will be observable.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and structural features of the molecule through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. nih.gov The fragmentation pattern would likely involve the cleavage of the C-O bond of the anhydride and subsequent loss of neutral fragments, leading to the formation of characteristic fragment ions.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer for detection and identification. The NIST WebBook provides GC-MS data for this compound, including its Kovats retention index, which is a measure of its retention time relative to a series of n-alkanes. nih.gov

GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Kovats Retention Index (semi-standard non-polar) | 1347.5 | NIST Mass Spectrometry Data Center nih.gov |

| m/z Top Peak | 99 | NIST Mass Spectrometry Data Center nih.gov |

| m/z 2nd Highest Peak | 71 | NIST Mass Spectrometry Data Center nih.gov |

| m/z 3rd Highest Peak | 43 | NIST Mass Spectrometry Data Center nih.gov |

While GC-MS is suitable for volatile compounds, Liquid Chromatography (LC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. Although direct analysis of this compound by LC-ESI-MS/MS is less common, methods developed for its corresponding carboxylic acid, 2-methylpentanoic acid, can be informative. researchgate.netnih.gov The anhydride could potentially be analyzed after conversion to a more readily ionizable derivative or by carefully optimizing the LC and MS conditions. The ESI source would generate ions from the analyte in the liquid phase, and the tandem mass spectrometer would allow for highly selective and sensitive detection through techniques like multiple reaction monitoring (MRM). mdpi.com

Advanced Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for GC analysis or increased ionization efficiency for MS detection. While anhydrides are themselves reactive and often used as derivatizing agents, the analysis of their corresponding carboxylic acids can be significantly improved through derivatization.

For instance, 2-methylpentanoic acid can be derivatized to form esters (e.g., methyl or pentafluorobenzyl esters) to improve its volatility and chromatographic behavior for GC-MS analysis. nih.gov The use of reagents like 2,3,4,5,6-pentafluorobenzyl bromide can lead to derivatives that are highly sensitive to electron capture detection or negative chemical ionization mass spectrometry. nih.gov

For LC-MS/MS analysis, derivatization of the carboxylic acid group can enhance ionization efficiency in the ESI source. Reagents that introduce a permanently charged group or a readily protonatable site can significantly improve detection limits. researchgate.net

Common Derivatization Reagents for Carboxylic Acids

| Technique | Reagent Class | Purpose |

|---|---|---|

| GC-MS | Alkylating agents (e.g., Diazomethane, BF₃/Methanol) | Increase volatility by forming methyl esters. |

| GC-MS | Silylating agents (e.g., BSTFA, TMCS) | Increase volatility and thermal stability. |

| GC-MS | Fluorinated acylating/alkylating agents (e.g., PFBBr) | Enhance sensitivity for electron capture detection. nih.gov |

| LC-MS/MS | Reagents introducing a positive charge (e.g., AMPP) | Improve ionization in positive ESI mode. mdpi.com |

| LC-MS/MS | Reagents with a readily protonatable group | Enhance signal in positive ESI mode. researchgate.net |

Theoretical and Computational Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules like 2-methylpentanoic anhydride (B1165640). These studies can provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern chemical behavior.

Key areas of investigation include:

Molecular Geometry Optimization: The first step in any quantum mechanical study is to determine the lowest energy conformation of the molecule. For 2-methylpentanoic anhydride, this would involve optimizing the bond lengths, bond angles, and dihedral angles, particularly around the anhydride linkage and the chiral centers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For an anhydride, the LUMO is typically localized around the carbonyl carbons, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would highlight the electrophilic nature of the carbonyl carbons (positive potential) and the nucleophilic character of the carbonyl oxygens (negative potential), guiding predictions of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering a more detailed electronic picture than simple population analyses.

Below is an interactive table showcasing typical data that would be generated from a DFT study on this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Charge on C=O Carbon | +0.65 e | A significant positive charge confirms the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles. |

| Mulliken Charge on C=O Oxygen | -0.55 e | A significant negative charge indicates the nucleophilic character of the carbonyl oxygen and its ability to participate in hydrogen bonding. |

Note: The values in this table are illustrative and based on typical results for similar aliphatic anhydrides. Specific calculations would be needed for precise data on this compound.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and dynamics simulations offer a way to study the behavior of this compound over time and to map out the energetic landscape of its reactions. These methods can provide insights that are difficult to obtain through experimental means alone.

Transition State Theory: For reactions involving this compound, such as hydrolysis or aminolysis, computational methods can be used to locate the transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate.

Reaction Coordinate Mapping: The entire pathway from reactants to products can be mapped out by following the intrinsic reaction coordinate (IRC). This provides a detailed step-by-step mechanism, revealing any intermediates and the structural changes that occur throughout the reaction.

Solvent Effects: The inclusion of solvent models, either implicit (continuum models) or explicit (individual solvent molecules), is crucial for accurately simulating reaction pathways. The polarity of the solvent can significantly influence the stability of reactants, intermediates, and transition states, thereby altering the reaction kinetics and thermodynamics. Molecular dynamics simulations with explicit solvent molecules can reveal specific solvent-solute interactions, such as hydrogen bonding, that play a role in the reaction mechanism.

Computational Approaches for Stereochemical Analysis

Given that this compound is a chiral molecule (possessing two stereocenters), computational methods are particularly valuable for analyzing its stereochemical properties and predicting the outcomes of stereoselective reactions.

Conformational Analysis: The presence of chiral centers and rotatable bonds means that this compound can exist in various conformations. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and their relative energies. This is crucial as the reactivity of the molecule can be dependent on its conformation.

Prediction of Stereoselectivity: In reactions with other chiral molecules, this compound can exhibit diastereoselectivity. Computational modeling of the transition states for the formation of different diastereomeric products can help predict which diastereomer will be favored. By comparing the activation energies for the different pathways, the diastereomeric excess can be estimated.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectra Simulation: These chiroptical spectroscopies are sensitive to the three-dimensional arrangement of atoms. Theoretical calculations can simulate the VCD and ROA spectra for the different stereoisomers of this compound. Comparing these simulated spectra with experimental data can be a powerful tool for determining the absolute configuration of the molecule.

Prediction of Reactivity and Selectivity Profiles

By combining the insights from quantum mechanical calculations and molecular modeling, a comprehensive reactivity and selectivity profile for this compound can be developed.

Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these indices would likely confirm the carbonyl carbons as the primary sites for nucleophilic attack.

Regioselectivity: In reactions with unsymmetrical reagents, the anhydride can exhibit regioselectivity. Computational modeling of the reaction pathways for attack at different sites can predict the favored regioisomer.

Influence of Substituents: The effect of modifying the alkyl chains on the reactivity and selectivity of the anhydride can be systematically studied using computational methods. This allows for the in silico design of derivatives with tailored properties without the need for extensive experimental synthesis and testing.

The table below summarizes the key computational approaches and their applications in studying this compound.

| Computational Method | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and electrostatic potential. | Understanding of charge distribution, identification of electrophilic/nucleophilic sites, and prediction of inherent reactivity. |

| Transition State Theory | Locating transition states and calculating activation energies for reactions like hydrolysis or aminolysis. | Quantitative prediction of reaction rates and elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in different environments (e.g., in solution) and studying conformational changes. | Insights into molecular flexibility, solvent effects, and the role of specific intermolecular interactions. |

| Conformational Searching | Identifying the stable conformations of the different stereoisomers. | Understanding the conformational landscape and its influence on reactivity and spectroscopic properties. |

| VCD/ROA Spectra Simulation | Predicting the chiroptical spectra for the (R,R), (S,S), and (R,S) stereoisomers. | Aiding in the experimental determination of the absolute configuration of the chiral centers. |

Through these theoretical and computational investigations, a deep and predictive understanding of the chemical nature of this compound can be achieved, complementing and guiding experimental studies.

Future Research Directions and Emerging Trends

Novel Synthetic Approaches and Catalytic Systems

The development of more efficient and selective methods for synthesizing 2-Methylpentanoic anhydride (B1165640) is a primary area of future research. Traditional methods for anhydride synthesis often involve harsh reagents and produce significant waste. Novel approaches are focusing on catalytic systems that offer milder reaction conditions, higher yields, and improved atom economy.

Researchers are exploring the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. Another promising avenue is the use of enzymatic or bio-catalytic systems. Lipases, for example, could potentially catalyze the dehydration of 2-methylpentanoic acid under mild, environmentally benign conditions. Flow chemistry is also an emerging trend, allowing for precise control over reaction parameters, leading to higher purity and safer handling of this reactive compound.

| Approach | Traditional Methods | Novel & Emerging Approaches |

| Reagents | Dehydrating agents like P₂O₅ or SOCl₂ | Catalytic systems, enzymatic processes |

| Conditions | High temperatures, stoichiometric reagents | Mild temperatures, catalytic amounts |

| Byproducts | Acidic or hazardous waste | Minimal waste, recyclable catalysts |

| Efficiency | Moderate yields, potential for side reactions | High yields, high selectivity |

| Platform | Batch processing | Continuous flow chemistry |

Exploration of New Chemical Transformations and Applications

While 2-Methylpentanoic anhydride is a known acylating agent for producing esters and amides, its potential in other chemical transformations remains largely unexplored. cymitquimica.com Future research will likely focus on leveraging its reactivity for more complex molecular architectures. Its branched alkyl chain could introduce unique steric and electronic properties into target molecules.

Potential new applications include:

Polymer Chemistry: As a monomer or modifying agent to create specialty polymers with tailored properties such as hydrophobicity and thermal stability.

Agrochemicals: As a building block for new pesticides or herbicides, where the 2-methylpentanoyl group could influence biological activity.

Pharmaceuticals: In the synthesis of complex active pharmaceutical ingredients (APIs), where it can serve as a key intermediate or introduce a specific lipophilic moiety.

Fine Chemicals: As a derivatizing agent in the synthesis of fragrances and flavors, building upon the known applications of its parent acid, 2-methylpentanoic acid. thegoodscentscompany.com

Integration with Advanced Analytical and Computational Platforms

Modern analytical techniques are crucial for optimizing the synthesis and application of this compound. The integration of real-time monitoring tools can provide deeper insights into reaction kinetics and mechanisms.

Advanced Spectroscopy: Techniques like in-situ Infrared (IR) and Raman spectroscopy can monitor the formation of the anhydride and the consumption of the carboxylic acid in real-time, allowing for precise process control.

Chromatography: Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for purity assessment and byproduct identification. nist.gov

Computational chemistry offers powerful predictive capabilities. Density Functional Theory (DFT) and other molecular modeling methods can be used to:

Predict reactivity and reaction pathways.

Design more efficient catalysts.

Simulate spectroscopic data (NMR, IR) to aid in structural confirmation. nih.gov

Model interactions with biological targets to guide the design of new derivatives for pharmaceutical or agrochemical applications.

Sustainable Synthesis and Green Chemistry Principles in Anhydride Research

Applying the principles of green chemistry is paramount for the future of chemical manufacturing. researchgate.net For this compound, this involves a holistic approach to its lifecycle, from raw material sourcing to final application.

Key green chemistry principles applicable to this compound include:

Waste Prevention: Designing syntheses that minimize byproduct formation is a core goal. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. magtech.com.cn

Use of Renewable Feedstocks: Investigating bio-based routes to produce the precursor, 2-methylpentanoic acid, from renewable resources instead of petrochemicals.

Catalysis: Utilizing highly selective and recyclable catalysts over stoichiometric reagents to reduce waste and energy consumption. researchgate.net

Energy Efficiency: Developing synthetic routes that can be conducted at ambient temperature and pressure, potentially through photochemistry or microwave-assisted synthesis. nih.gov

The following table outlines how these principles can be specifically applied to anhydride research.

| Green Chemistry Principle | Application to this compound Research |

| Waste Prevention | Developing catalytic dehydration methods that avoid the use of stoichiometric dehydrating agents. |

| Atom Economy | Designing direct condensation reactions of 2-methylpentanoic acid that produce only water as a byproduct. |

| Renewable Feedstocks | Exploring fermentation or biorefinery pathways to produce 2-methylpentanoic acid from biomass. |

| Catalysis | Researching solid acid catalysts or enzymes that can be easily recovered and reused for anhydride synthesis. |

| Energy Efficiency | Utilizing flow reactors and process intensification to reduce the energy footprint of the synthesis process. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical intermediate in a sustainable and technologically advanced manner.

Q & A

Q. What statistical approaches are suitable for analyzing concentration variability of this compound in complex matrices (e.g., food or environmental samples)?

- Methodological Answer : Apply ANOVA to assess inter-group variance (e.g., green vs. blue compound groups in Chinese sausage studies ). For low-concentration detection (sub-ppm), use standard addition calibration with GC-MS, correcting for matrix effects via internal standards (e.g., deuterated analogs) . Report uncertainties as ±SD or confidence intervals (e.g., 95% CI).

Data Interpretation & Experimental Design

Q. How can researchers design experiments to distinguish between kinetic and thermodynamic control in reactions involving this compound?

- Methodological Answer : Conduct time-resolved NMR at varying temperatures. For example, monitor the ratio of endo/exo adducts in Diels-Alder reactions over time. If exo products dominate at equilibrium (despite faster initial endo formation), retro-Diels-Alder pathways are likely operative . Use Eyring plots to derive activation parameters (ΔH, ΔS).

Q. What computational tools are effective for predicting the solubility and stability of this compound in non-polar solvents?

- Methodological Answer : Use COSMO-RS or Hansen solubility parameters (HSPs) to model solvent compatibility. Compare with empirical this compound is sparingly soluble in water but miscible with toluene. Stability assays (e.g., accelerated aging at 40°C/75% RH) can quantify hydrolysis rates to 2-methylpentanoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.